3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the amide bond: This can be achieved by reacting 3-(pyridin-2-yloxy)benzylamine with 3-(2-chloro-6-fluorophenyl)propanoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Agrochemicals: It may serve as a precursor for the synthesis of herbicides or pesticides.
Material Science: The compound’s unique structure could be explored for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)butanamide
Uniqueness
3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O2/c22-18-7-4-8-19(23)17(18)10-11-20(26)25-14-15-5-3-6-16(13-15)27-21-9-1-2-12-24-21/h1-9,12-13H,10-11,14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGKLFRYCFIRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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